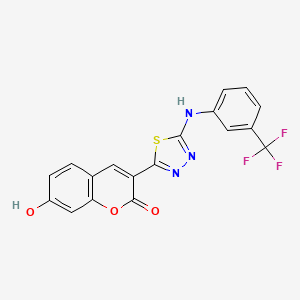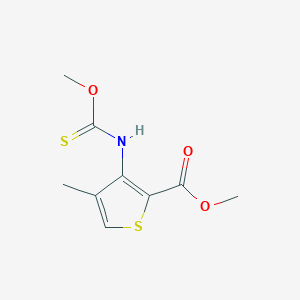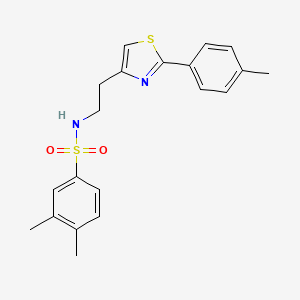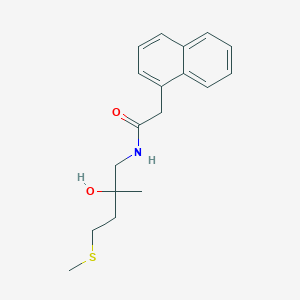
2-(1-(Methylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Methylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Disposition and Metabolism of SB-649868
SB-649868, a novel orexin 1 and 2 receptor antagonist, was studied for its disposition and metabolism in humans. The study revealed that after oral dosing, elimination occurred mainly via feces, with a small percentage through urine. Metabolite profiling and characterization were performed using high-performance liquid chromatography-mass spectrometry, indicating extensive metabolism with negligible amounts excreted unchanged. This study provides insights into the metabolism and disposition of sulfone compounds in drug development (Renzulli et al., 2011).
Effect of Anticoagulant MD 805 on Platelet Activation
MD 805, an anticoagulant, was compared with heparin in patients undergoing maintenance hemodialysis. It was found to produce no significant increase in platelet activation, suggesting its utility in maintenance anticoagulation therapy for hemodialysis patients (Matsuo et al., 1986).
Metabolism and Disposition of Venetoclax
Venetoclax, a B-cell lymphoma-2 inhibitor, undergoes extensive metabolism in humans, primarily through hepatic mechanisms. The study highlights the role of gut bacteria in forming nitro reduction metabolites and the predominance of unchanged venetoclax in circulation. This research underscores the complexity of drug metabolism and the significance of understanding metabolic pathways in the development of therapeutic agents (Liu et al., 2017).
Effects of mGlu1 and mGlu5 Receptor Antagonists on Learning
The study on the effects of novel receptor antagonists on aversive learning reveals the diverse involvement of mGlu1 and mGlu5 receptors in learning processes. This research contributes to the understanding of neurological pathways and their implications for therapeutic interventions in learning and memory disorders (Gravius et al., 2005).
Distribution of Methyl Sulfone Metabolites in Human Tissues
This study investigated the distribution of methyl sulfone metabolites of polychlorinated biphenyls and DDE in human tissues, providing insights into the bioaccumulation and potential health effects of environmental contaminants. The findings suggest tissue-specific distribution patterns and differences from other mammals, highlighting the importance of monitoring and assessing human exposure to environmental pollutants (Chu et al., 2003).
Propiedades
IUPAC Name |
2-(1-methylsulfonylpiperidin-3-yl)-5-thiophen-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-20(16,17)15-5-2-3-9(7-15)11-13-14-12(18-11)10-4-6-19-8-10/h4,6,8-9H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNSQCTXXSCWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Methylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-diethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2678703.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)propanamide](/img/structure/B2678704.png)
![methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2678706.png)



![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2678713.png)
![N-cyclohexyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2678717.png)



![(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)
